Ethyl 2-(4-phenyltriazol-1-yl)acetate
Description
Ethyl 2-(4-phenyltriazol-1-yl)acetate is a heterocyclic ester featuring a 1,2,3-triazole core substituted with a phenyl group at the 4-position and an ethyl acetate moiety at the 1-position. This compound is of interest in medicinal chemistry due to the triazole ring's metabolic stability and hydrogen-bonding capacity, which are advantageous in drug design . Its synthesis typically involves regioselective alkylation or cycloaddition reactions, as seen in related triazole derivatives .

Properties
CAS No. |
51720-15-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-(4-phenyltriazol-1-yl)acetate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-15-8-11(13-14-15)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
AULAWLRXXWVDBA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=C(N=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The following table highlights key structural differences between Ethyl 2-(4-phenyltriazol-1-yl)acetate and structurally related compounds:
Key Observations :
- Triazole vs. Thiazole/Pyrazole : The triazole core (N-rich) enhances metabolic stability compared to thiazole (S-containing) or pyrazole (electron-rich), which may degrade faster in vivo .
- Substituent Effects: Electron-withdrawing groups (e.g., phenyl in triazole) increase rigidity, while piperazine (in phenoxy derivatives) improves water solubility .
Antimicrobial Activity
- Imidazole Analogs : Ethyl 2-(5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)acetate (, Compound C) shows enhanced antimicrobial activity due to the chloro substituent’s lipophilicity, which improves membrane penetration .

- Triazole Derivatives : this compound’s triazole ring may confer resistance to enzymatic degradation, prolonging activity compared to imidazoles .
Toxicity Profile
- Ethyl acetate derivatives (e.g., zebrafish embryo studies) show concentration-dependent toxicity, with EC₅₀ values influenced by substituents. For example, trifluoromethyl groups (, Compound E) increase toxicity due to enhanced bioavailability .

Spectroscopic Data
- NMR Trends : Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate (, Compound 2b) exhibits downfield shifts for triazole protons (δ 8.1–8.3 ppm), distinct from thiazole (δ 7.5–7.8 ppm) or pyrazole (δ 6.5–7.0 ppm) analogs .
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